molecular formula C13H13NO B12905592 4-(1H-Indol-3-yl)-2-methylbut-3-yn-2-ol CAS No. 62365-80-4

4-(1H-Indol-3-yl)-2-methylbut-3-yn-2-ol

Cat. No.: B12905592
CAS No.: 62365-80-4
M. Wt: 199.25 g/mol
InChI Key: CAIWNNZSKPOUDN-UHFFFAOYSA-N
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Description

4-(1H-Indol-3-yl)-2-methylbut-3-yn-2-ol is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. This compound features an indole ring system, which is crucial in many biological processes and has been extensively studied for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . Subsequent steps involve the addition of the but-3-yn-2-ol group through various organic reactions, such as alkylation or acylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(1H-Indol-3-yl)-2-methylbut-3-yn-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1H-Indol-3-yl)-2-methylbut-3-yn-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-Indol-3-yl)-2-methylbut-3-yn-2-ol involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, modulating their activity. This compound may inhibit or activate certain biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-Indol-3-yl)-2-methylbut-3-yn-2-ol is unique due to its specific structure, which combines the indole ring with a but-3-yn-2-ol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

62365-80-4

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

4-(1H-indol-3-yl)-2-methylbut-3-yn-2-ol

InChI

InChI=1S/C13H13NO/c1-13(2,15)8-7-10-9-14-12-6-4-3-5-11(10)12/h3-6,9,14-15H,1-2H3

InChI Key

CAIWNNZSKPOUDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC1=CNC2=CC=CC=C21)O

Origin of Product

United States

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